molecular formula C17H10N2O2 B377269 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione CAS No. 294653-55-7

2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione

货号: B377269
CAS 编号: 294653-55-7
分子量: 274.27g/mol
InChI 键: FBGCPAMAMAAIOG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione is a specialized chemical scaffold of significant interest in advanced materials and medicinal chemistry research. Its core structure is based on the benzo[de]isoquinoline-1,3-dione moiety, a system known for its electron-accepting properties . Researchers are exploring derivatives of this core structure as key electron-withdrawing building blocks in the synthesis of conjugated polymers for use in organic electronic devices, such as field-effect transistors, where such materials can demonstrate ambipolar or p-type charge transport behavior with high hole mobilities . Furthermore, structurally related isoquinoline-1,3-dione derivatives have been investigated computationally and experimentally for their potential as selective inhibitors of cyclin-dependent kinase 4 (CDK4), a promising target in cancer therapeutics . The integration of the pyridinyl subunit enhances the molecular complexity, offering additional sites for coordination and functionalization. This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the specific analytical data for this lot prior to use.

属性

IUPAC Name

2-pyridin-3-ylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-16-13-7-1-4-11-5-2-8-14(15(11)13)17(21)19(16)12-6-3-9-18-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGCPAMAMAAIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reaction Protocol

  • Reactants :

    • 1,8-Naphthalic anhydride (1 equiv)

    • 3-Aminopyridine (1 equiv)

  • Conditions :

    • Solvent: Glacial acetic acid or dimethyl sulfoxide (DMSO)

    • Temperature: Reflux (~120°C for acetic acid)

    • Duration: 6–12 hours

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated product.

    • Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data

ParameterValue/ObservationSource
Yield 65–75%
IR (KBr) 1762 cm⁻¹ (C=O stretch), 3058 cm⁻¹ (C-H)
¹H NMR (DMSO-d₆) δ 7.40–8.10 (m, 8H, Ar–H), 8.45 (m, 1H, Py–H)
LCMS m/z: 274.27 [M⁺]

Alternative Pathways for Functionalization

While direct condensation is efficient, alternative methods enable functional group diversification:

Post-Cyclization Substitution

A brominated intermediate (e.g., 2-bromobenzo[de]isoquinoline-1,3-dione) can undergo Suzuki-Miyaura coupling with pyridin-3-ylboronic acid. This method offers regioselectivity but requires additional steps:

  • Bromination of the core using N-bromosuccinimide (NBS).

  • Palladium-catalyzed coupling with pyridin-3-ylboronic acid.

Sulfur-Mediated Approaches

Barton decarboxylation and oxidation, as seen in sulfone synthesis, may facilitate pyridinyl group introduction. For example:

  • Generate a Barton ester intermediate from a carboxylated precursor.

  • Oxidize to form a 2-pyridyl sulfone.

  • Cleave the sulfone group under basic conditions to yield the final product.

Industrial-Scale Optimization

Scalable production emphasizes:

  • Solvent Selection : Replace DMSO with recyclable solvents (e.g., PEG-400).

  • Catalysis : Use nano-catalysts to enhance reaction rates and yields.

  • Continuous Flow Systems : Improve heat transfer and reduce reaction time.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue: Oligomerization of 3-aminopyridine.

    • Solution: Use excess naphthalic anhydride (1.2 equiv) and controlled heating.

  • Low Solubility :

    • Issue: Precipitation during reaction.

    • Solution: Employ DMSO as a co-solvent to maintain homogeneity.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Direct Condensation7098High
Suzuki Coupling5595Moderate
Sulfone Cleavage4090Low

化学反应分析

Types of Reactions

2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学研究应用

Medicinal Chemistry Applications

The compound has been investigated for its role as a bromodomain inhibitor , targeting proteins involved in gene regulation. Bromodomains are protein interaction modules that recognize acetylated lysine residues on histones, which play a crucial role in the regulation of gene expression. Inhibiting these domains can potentially lead to therapeutic advancements in treating hyperproliferative diseases, especially cancer .

Table 1: Summary of Medicinal Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibition of bromodomains associated with cancer cell proliferation and survival mechanisms.
Anti-inflammatoryPotential use in treating inflammatory diseases through modulation of immune responses.
Janus Kinase InhibitionModulation of Janus kinases involved in various immune-related diseases and cancers.

Cancer Treatment

Research indicates that 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione exhibits significant anticancer properties. It acts as an inhibitor of specific kinases (e.g., Syk and Janus kinases), which are critical in the signaling pathways of various cancers, including leukemia and solid tumors . These kinases are often overactive in cancerous cells, leading to uncontrolled growth.

Case Studies

  • Study on Syk Kinase Inhibition : A study demonstrated that compounds similar to this compound effectively inhibited Syk kinase activity, resulting in reduced proliferation of B-cell lymphoma cells .
  • Janus Kinase Pathway : Another investigation highlighted its effectiveness in modulating the Janus kinase pathway, showing promise for treating conditions such as rheumatoid arthritis and other inflammatory diseases that have a cancerous component .

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. By inhibiting Janus kinases, it can modulate inflammatory responses, making it a candidate for treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus .

Table 2: Anti-inflammatory Applications

Disease/ConditionMechanism of ActionReferences
Rheumatoid ArthritisInhibition of Janus kinases reduces inflammation and joint damage.
Systemic Lupus ErythematosusModulation of immune responses through kinase inhibition.

Future Directions and Research Opportunities

The ongoing research into this compound suggests several avenues for future exploration:

  • Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could yield enhanced treatment protocols for cancer and inflammatory diseases.
  • Structural Modifications : Further studies on the structure-activity relationship (SAR) may lead to the development of more potent derivatives with fewer side effects.

作用机制

The mechanism by which 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione exerts its effects involves interactions with various molecular targets. For example, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

相似化合物的比较

Similar Compounds

Uniqueness

2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione is unique due to the presence of both the pyridine ring and the isoquinoline-1,3-dione moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in chemical sensing and materials science .

生物活性

2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione, a compound belonging to the isoquinoline family, has garnered attention for its potential biological activities, particularly as an inhibitor of tyrosyl DNA phosphodiesterase II (TDP2). This enzyme plays a crucial role in DNA repair mechanisms, especially in the context of topoisomerase II (Top2) poisons, which are commonly used in cancer therapies. Understanding the biological activity of this compound is vital for developing novel therapeutic strategies against cancer and other diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H11N1O2\text{C}_{16}\text{H}_{11}\text{N}_{1}\text{O}_{2}

This structure includes a pyridine ring fused to a benzo[de]isoquinoline moiety, with a dione functional group that is essential for its biological activity.

Research indicates that isoquinoline-1,3-diones, including this compound, act primarily as selective inhibitors of TDP2. By inhibiting TDP2, these compounds can potentially enhance the efficacy of Top2-targeting anticancer drugs by increasing the accumulation of Top2 cleavage complexes in cancer cells. This mechanism is particularly relevant in overcoming drug resistance associated with Top2 inhibitors.

Inhibition Studies

A series of studies have quantitatively assessed the inhibitory effects of various isoquinoline-1,3-diones on TDP2. The following table summarizes key findings regarding the inhibitory concentration (IC50) values of selected compounds:

CompoundIC50 (μM)Selectivity Against TDP1
This compound4.8High
Other Isoquinoline DerivativesVariesVaries

The compound demonstrated an IC50 value of 4.8 μM , indicating significant potency against TDP2 while showing high selectivity against TDP1 at concentrations up to 111 μM .

Cytotoxicity Assessments

In addition to its role as a TDP2 inhibitor, cytotoxicity studies have revealed that this compound exhibits potent cytotoxic effects on various cancer cell lines. For instance:

  • Cell Line IMR-32 : Significant growth inhibition observed.
  • Cell Line COLO-205 : Notable cytotoxicity with an IC50 value around 12 μM .

These results suggest that the compound may possess broader anticancer properties beyond its enzymatic inhibition .

Structure-Activity Relationship (SAR)

The SAR studies conducted on isoquinoline derivatives have provided insights into how structural modifications influence biological activity. Key observations include:

  • Substitution Position : Compounds substituted at the C6 or C7 positions showed enhanced inhibitory activity against TDP2 compared to those with substitutions at C5 or C8.
  • Functional Groups : The presence of specific functional groups (e.g., hydroxyl or amino groups) significantly affects both potency and selectivity .

Case Study 1: Combination Therapy

A study investigated the effects of combining this compound with standard Top2 inhibitors in cancer treatment. Results indicated that this combination led to increased cytotoxicity in resistant cancer cell lines compared to either agent alone. This synergistic effect highlights the potential for developing combination therapies that incorporate this compound .

Case Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that treatment with this compound resulted in significant tumor regression when administered alongside conventional chemotherapy agents. These findings underscore the compound's potential as an adjunctive treatment in oncology .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Pyridin-3-ylbenzo[de]isoquinoline-1,3-dione?

  • The compound can be synthesized via domino imination/cycloisomerization reactions using aromatic aldehydes and propargyl derivatives. Catalytic methods, such as Fe₂O₃@SiO₂/In₂O₃, enhance reaction efficiency under mild conditions (65°C, ethanol/DMSO solvent systems) . Key steps include purification via flash chromatography (ethyl acetate/hexane) and structural validation using NMR and mass spectrometry .

Q. How should researchers handle safety protocols for this compound?

  • Use full-body protective suits and respiratory protection (e.g., OV/AG/P99 respirators in the U.S. or ABEK-P2 in the EU) to mitigate inhalation risks. In case of skin/eye contact, rinse thoroughly with water and seek medical attention. Avoid environmental release due to undefined ecotoxicological profiles .

Q. What analytical methods ensure compound purity and structural integrity?

  • Combine thin-layer chromatography (TLC) for reaction monitoring, ¹H/¹³C NMR for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Document manufacturer, batch number, and purity (≥97%) to ensure reproducibility .

Q. How to address discrepancies in spectral data during characterization?

  • Cross-validate NMR peaks with computational tools (e.g., ChemDraw or Gaussian) and compare with analogous compounds (e.g., 1-(isoquinolin-3-yl)-2-(1-phenyl-1H-1,2,3-triazol-4-yl)ethanol). Re-run experiments under anhydrous conditions to rule out solvent interference .

Advanced Research Questions

Q. What strategies optimize catalytic efficiency in multi-step syntheses?

  • Screen transition-metal catalysts (e.g., Cu(I)/L-proline systems) to accelerate cyclization steps. Adjust solvent polarity (e.g., DMSO/water mixtures) to stabilize intermediates. Use DoE (Design of Experiments) to identify optimal temperature (60–70°C) and reagent stoichiometry .

Q. How to resolve contradictions in biological activity data across studies?

  • Standardize kinase inhibition assays (e.g., EGFR/HER2) using consistent substrate concentrations (10 µM ATP) and controls. Validate results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What computational methods predict the compound’s reactivity and stability?

  • Perform DFT calculations (B3LYP/6-31G* level) to model electron distribution in the pyridine-isoquinoline core. Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental decomposition temperatures (if available) .

Q. How to design derivatives for enhanced pharmacological profiles?

  • Introduce substituents at the benzo[de]isoquinoline moiety (e.g., nitro or cyano groups) to modulate lipophilicity (log P). Evaluate SAR (structure-activity relationships) using IC₅₀ values from kinase assays. Prioritize derivatives with <100 nM potency and low cytotoxicity (CC₅₀ > 10 µM) .

Methodological Notes

  • Spectral Data Interpretation : For ambiguous NMR signals (e.g., overlapping aromatic protons), use 2D techniques (COSY, HSQC) .
  • Regulatory Compliance : Adhere to non-medical use guidelines; document institutional approvals for biological testing .
  • Data Reproducibility : Archive raw spectral files and reaction logs in FAIR-compliant repositories .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。